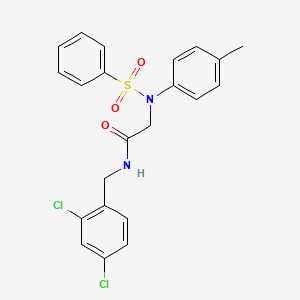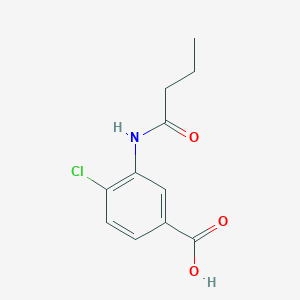
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG or SGC707, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2007 by scientists at the Structural Genomics Consortium (SGC) and has since been used in various biochemical and physiological studies.
Mechanism of Action
DCMG works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific kinase and the concentration of DCMG used.
Biochemical and Physiological Effects:
DCMG has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein kinase being studied. For example, DCMG has been shown to inhibit the activity of several kinases involved in cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of DCMG is its high potency and selectivity for protein kinases. This allows researchers to study the specific function and regulation of individual kinases, without affecting other cellular processes. However, one limitation of DCMG is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving DCMG. One area of interest is the development of more potent and selective inhibitors for specific protein kinases. Another area of interest is the use of DCMG in combination with other drugs or therapies for cancer treatment. Additionally, DCMG could be used to study the function and regulation of other enzymes and proteins beyond protein kinases.
Synthesis Methods
The synthesis of DCMG involves several steps, starting with the reaction of 2,4-dichlorobenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with phenylsulfonyl chloride to form the final product, DCMG.
Scientific Research Applications
DCMG has been widely used in scientific research as a tool for studying the function and regulation of various proteins. It is particularly useful for studying protein kinases, which are enzymes that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-11-19(12-8-16)26(30(28,29)20-5-3-2-4-6-20)15-22(27)25-14-17-9-10-18(23)13-21(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGBBJZHVWPRPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)


![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)